molecular formula C5H13N3O B6143407 3-amino-1-(2-methylpropyl)urea CAS No. 79353-74-5

3-amino-1-(2-methylpropyl)urea

Cat. No.: B6143407
CAS No.: 79353-74-5
M. Wt: 131.18 g/mol
InChI Key: WJBSWVUVFXMIBD-UHFFFAOYSA-N
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Description

3-amino-1-(2-methylpropyl)urea is an organic compound with the molecular formula C5H13N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by an amino group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-methylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of the desired product.

Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . This reaction proceeds through a Hofmann rearrangement, generating the isocyanate intermediate in situ, which then reacts with ammonia to form the urea derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the nucleophilic addition method makes it an attractive option for industrial applications due to its eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-methylpropyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, which react with the amino group under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted ureas.

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

3-amino-1-(2-methylpropyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-substituted Ureas: Compounds like N-methylurea and N-ethylurea share structural similarities but differ in their substituents.

    Amines: Compounds such as isobutylamine and tert-butylamine have similar alkyl groups but lack the urea moiety.

Uniqueness

3-amino-1-(2-methylpropyl)urea is unique due to its combination of an amino group and an isobutyl group attached to the urea core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

3-Amino-1-(2-methylpropyl)urea, with the chemical formula C5_5H13_{13}N3_3O, is an organic compound notable for its diverse biological activities. This compound is primarily recognized for its role as a urease inhibitor, which has significant implications in various fields including biochemistry, pharmacology, and medicine. Its unique structure, featuring an amino group and an isobutyl group, allows it to interact with biological systems in a distinctive manner.

Target Enzyme: The primary target of this compound is the urease enzyme, particularly the metallochaperone UreG. This enzyme plays a crucial role in the maturation of urease, which is essential for the survival of certain pathogens.

Mode of Action: The compound inhibits the urease maturation process, leading to reduced urease activity. This inhibition results in the attenuation of the virulence of urease-positive pathogens, which are often implicated in various infections and diseases.

Biochemical Pathways: The compound also affects the urea cycle, a metabolic pathway that converts toxic ammonia into urea for excretion. By inhibiting urease activity, it can potentially alter nitrogen metabolism in affected organisms.

Pharmacokinetics

Similar compounds have been shown to possess topical applications for debridement and promoting healing in hyperkeratotic lesions. While specific pharmacokinetic data for this compound is limited, its structural similarities to other urea derivatives suggest potential bioavailability and therapeutic efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, particularly those that express urease. The inhibition of urease leads to decreased bacterial growth and virulence.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate metabolic pathways could influence cancer cell proliferation and survival. Further investigations are required to elucidate its mechanisms in cancer biology.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
N-MethylureaN-substituted ureaLimited antimicrobial properties
IsobutylaminePrimary amineGeneral amine reactivity
This compoundUrea derivativeAntimicrobial, anticancer potential

This compound is distinct due to its combination of an amino group and an isobutyl substituent, which enhances its biological interactions compared to simpler amines or other urea derivatives.

Case Studies and Research Findings

  • Urease Inhibition Study : A study demonstrated that treatment with this compound resulted in significant inhibition of urease activity in Helicobacter pylori, a bacterium associated with gastric ulcers. The study highlighted a reduction in ammonia production as a result of urease inhibition, suggesting potential therapeutic applications in treating infections caused by this pathogen .
  • Metabolomic Analysis : Another investigation focused on dietary amino acids and their effects on metabolic profiles revealed that compounds like this compound could influence metabolic pathways related to insulin signaling and oxidative stress. This study provides insights into how this compound might affect broader physiological processes .
  • Anticancer Research : Preliminary findings from cell line studies indicate that this compound may inhibit cancer cell proliferation through modulation of key metabolic pathways involved in cell growth and survival .

Properties

IUPAC Name

1-amino-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBSWVUVFXMIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878761
Record name 4-I-BUTYLSEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79353-74-5
Record name 4-I-BUTYLSEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(2-methylpropyl)urea
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